molecular formula C20H28N2S B10959788 N-(1-Adamantylmethyl)-N'-phenethylthiourea

N-(1-Adamantylmethyl)-N'-phenethylthiourea

Cat. No.: B10959788
M. Wt: 328.5 g/mol
InChI Key: KLHDWVGMODZPDO-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-N’-phenethylthiourea is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylmethyl)-N’-phenethylthiourea typically involves the reaction of 1-adamantylmethylamine with phenethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(1-Adamantylmethyl)-N’-phenethylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylmethyl)-N’-phenethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The adamantyl or phenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-Adamantylmethyl)-N’-phenethylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential antiviral and anticancer properties.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-(1-Adamantylmethyl)-N’-phenethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity and stability, which can enhance binding affinity to the target. The thiourea group can form hydrogen bonds and other interactions with the target, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-N’-phenethylurea
  • N-(1-Adamantylmethyl)-N’-phenethylcarbamothioylamide
  • N-(1-Adamantylmethyl)-N’-phenethylcarbamothioylhydrazide

Uniqueness

N-(1-Adamantylmethyl)-N’-phenethylthiourea is unique due to the presence of both adamantyl and phenethyl groups, which provide a combination of rigidity, stability, and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H28N2S

Molecular Weight

328.5 g/mol

IUPAC Name

1-(1-adamantylmethyl)-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C20H28N2S/c23-19(21-7-6-15-4-2-1-3-5-15)22-14-20-11-16-8-17(12-20)10-18(9-16)13-20/h1-5,16-18H,6-14H2,(H2,21,22,23)

InChI Key

KLHDWVGMODZPDO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=S)NCCC4=CC=CC=C4

Origin of Product

United States

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